

Application Notes: Analysis of Apoptosis Following SJ988497 Treatment using Flow Cytometry

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Compound of Interest		
Compound Name:	SJ988497	
Cat. No.:	B10832079	Get Quote

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Introduction

SJ988497 is a potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade Janus kinase 2 (JAK2).[1][2][3] This molecule consists of a ligand that binds to JAK2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of JAK2. The JAK-STAT signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in various malignancies, including CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL), where **SJ988497** has shown potent anti-proliferative effects. By degrading JAK2, **SJ988497** disrupts downstream signaling, leading to the induction of apoptosis in cancer cells dependent on this pathway.

This application note provides a detailed protocol for the analysis of apoptosis induced by **SJ988497** treatment in cancer cell lines using flow cytometry with Annexin V and Propidium lodide (PI) staining.

Principle of the Assay



Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between various cell populations:

- Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be used to identify early apoptotic cells.
- Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus.

By using both stains, we can distinguish between:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

The following tables present representative data on the induction of apoptosis by a JAK2 inhibitor in cancer cell lines, as determined by flow cytometry. This data is illustrative and serves as an example of the results that can be obtained with **SJ988497** treatment.

Table 1: Dose-Dependent Induction of Apoptosis by a JAK2 Inhibitor in SW1116 Colorectal Cancer Cells (24-hour treatment)



Treatment Concentrati on (µM)	% Viable Cells	% Early Apoptotic Cells	% Late Apoptotic/N ecrotic Cells	Total % Apoptotic Cells	Fold Increase in Apoptosis
0 (Vehicle Control)	90.5 ± 2.1	5.2 ± 0.8	4.3 ± 0.6	9.5 ± 1.4	1.00
50	75.2 ± 3.5	15.8 ± 1.9	9.0 ± 1.1	24.8 ± 3.0	2.61
100	58.9 ± 4.2	25.1 ± 2.5	16.0 ± 1.7	41.1 ± 4.2	4.33

Data is representative and modeled after similar JAK inhibitor studies. Actual results with **SJ988497** may vary.

Table 2: Time-Course of Apoptosis Induction by a JAK Inhibitor ($3\mu M$) in Ba/F3-EpoR-V617F Cells

Treatment Duration (hours)	% Viable Cells	% Early Apoptotic Cells	% Late Apoptotic/Necr otic Cells	Total % Apoptotic Cells
0	92.1 ± 1.8	4.5 ± 0.5	3.4 ± 0.4	7.9 ± 0.9
24	70.3 ± 2.5	18.2 ± 1.5	11.5 ± 1.2	29.7 ± 2.7
48	45.6 ± 3.1	28.9 ± 2.2	25.5 ± 2.0	54.4 ± 4.2
72	25.8 ± 2.9	35.4 ± 2.8	38.8 ± 3.1	74.2 ± 5.9

This table is based on data from a study using a different JAK inhibitor and serves as an illustrative example.

Experimental Protocols Materials and Reagents

- SJ988497
- Cell line of interest (e.g., CRLF2r ALL cell line MHH-CALL-4)



- · Complete cell culture medium
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- FACS tubes (or 96-well plates compatible with flow cytometer)
- Microcentrifuge tubes

Equipment

- · Flow cytometer
- · Cell culture incubator
- Laminar flow hood
- Centrifuge
- Micropipettes
- · Hemocytometer or automated cell counter

Protocol for Apoptosis Analysis

- 1. Cell Seeding and Treatment:
- Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the treatment period.
- Allow the cells to adhere and resume growth for 24 hours.
- Prepare a stock solution of SJ988497 in DMSO.



• Treat the cells with varying concentrations of **SJ988497** (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 μ M) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest **SJ988497** treatment.

2. Cell Harvesting:

- Suspension cells: Transfer the cell suspension from each well into individual FACS tubes.
- Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and detach them
 using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell
 suspension to individual FACS tubes.

3. Cell Staining:

- Centrifuge the cell suspensions at 300 x g for 5 minutes at room temperature.
- Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
- Repeat the wash step.
- Centrifuge the cells again and discard the supernatant.
- Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.
- Add 5 μL of Annexin V-FITC to each tube.
- Add 5 μL of Propidium Iodide (PI) to each tube.
- Gently vortex the tubes to mix.
- Incubate the cells at room temperature in the dark for 15 minutes.
- After incubation, add 400 μL of 1X Annexin V Binding Buffer to each tube.
- 4. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer within one hour of staining.





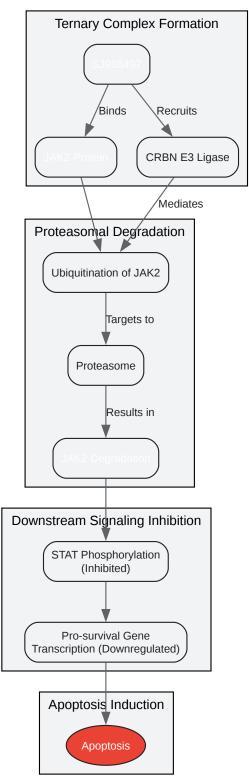


- Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gating parameters.
- Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
- Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations



SJ988497 Mechanism of Action Leading to Apoptosis



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Caption: SJ988497 induced apoptosis pathway.



Cell Preparation and Treatment Seed Cells Treat with SJ988497 Staining Protocol Harvest Cells Wash with PBS Resuspend in Binding Buffer Add Annexin V-FITC & PI Incubate (15 min, RT, Dark) Data Acquisition and Analysis

Flow Cytometry Experimental Workflow

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Caption: Workflow for apoptosis analysis.



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